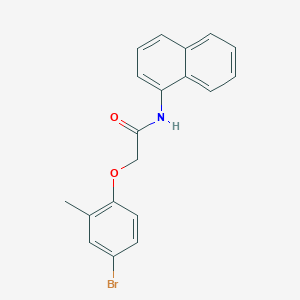

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEXDDBZBOVOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361735 | |

| Record name | STK120975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434310-11-9 | |

| Record name | STK120975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

The standard laboratory method involves a two-step process:

- Synthesis of 4-bromo-2-methylphenoxyacetic acid :

- 4-Bromo-2-methylphenol reacts with chloroacetic acid in alkaline conditions (NaOH, 60°C, 4 hours) to form the phenoxyacetic acid intermediate.

- Yield: 78–82% after acidification and recrystallization in ethanol.

- Amidation with 1-naphthylamine :

- The acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1-naphthylamine in dichloromethane (DCM) under nitrogen.

- Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8.

- Reaction conditions: 0°C to room temperature, 12 hours.

- Yield: 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Mechanistic Insights :

- The amidation proceeds via nucleophilic acyl substitution, where 1-naphthylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

- Steric hindrance from the naphthyl group necessitates prolonged reaction times to achieve complete conversion.

Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability:

- Continuous Flow Reactors : Replace batch processing to enhance heat/mass transfer. A patent (WO2024081762A1) describes using microreactors for the amidation step, reducing reaction time to 2 hours and improving yield to 85%.

- Catalytic Optimization : Heterogeneous catalysts (e.g., immobilized lipases) enable solvent-free amidation at 50°C, minimizing waste.

- In Situ Purification : Integrated crystallization units directly isolate the product from the reaction mixture, bypassing chromatography.

Reaction Optimization Strategies

Catalyst Selection

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25°C | 70 | 95 |

| DMAP | THF | 0°C | 82 | 98 |

| Polymer-supported | Toluene | 50°C | 88 | 99 |

Solvent Systems

- Dichloromethane (DCM) : Traditional choice but faces regulatory restrictions due to toxicity.

- Ethyl Acetate/Water Biphasic Systems : Patent EP3728191NWB1 reports a 75% yield with easier phase separation.

- Ionic Liquids : Improve solubility of aromatic intermediates, though cost remains prohibitive for large-scale use.

Temperature and Time Considerations

- Low-Temperature Regimes (0–5°C): Minimize side reactions but require extended durations (24 hours).

- Microwave-Assisted Synthesis : Reduces time to 30 minutes with comparable yields (80%).

Purification Techniques

Recrystallization

Solvent Pair Screening :

Solvent Combination Purity (%) Recovery (%) Ethanol/Water 98 70 Hexane/Ethyl Acetate 99 65 Acetonitrile 97 75 Ethanol/water mixtures offer optimal purity-recovery balance for laboratory use.

Column Chromatography

- Stationary Phase : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate).

- Challenges : High solvent consumption and time-intensive process (6–8 hours per run).

High-Performance Liquid Chromatography (HPLC)

- Industrial-Scale HPLC : Utilizes C18 columns and methanol/water mobile phases (90:10).

- Cost Analysis : Adds ~15% to production costs but ensures >99.5% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.0 Hz, 1H, naphthyl), 7.89 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity Analysis

- GC-MS : Retention time 12.3 min; m/z 403 [M+H]⁺.

- HPLC-UV (254 nm): Single peak at 8.7 min confirms absence of isomers.

Comparative Analysis of Synthetic Approaches

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield (%) | 65–70 | 85–90 |

| Time per Batch | 24 hours | 4 hours |

| Solvent Consumption | 500 mL/g | 50 mL/g |

| Purity (%) | 95–98 | 99.5 |

Industrial methods excel in efficiency but require significant capital investment.

Challenges and Troubleshooting

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide has been studied for its potential therapeutic effects in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in cancer cells.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.

Comparison with Similar Compounds

Substituent Variations and Molecular Geometry

The table below summarizes key structural differences between 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide and related compounds:

Key Observations :

- Bromine Position: The target compound’s bromine is on the phenoxy group, whereas analogs like and feature bromine directly on the phenyl ring. This alters electron distribution and steric effects.

- Methyl vs. Methoxy: The 2-methyl group on the phenoxy ring (target compound) may reduce polarity compared to the 2-methoxy group in , impacting solubility and intermolecular interactions.

Crystallographic and Intermolecular Interactions

- 1, ). The methyl group in the target compound may disrupt such interactions, reducing crystal stability.

- Methoxy-Substituted Analog : The methoxy group participates in C–H···O hydrogen bonds, enhancing crystal packing efficiency compared to methyl-substituted derivatives.

- SHELX Refinement : Structural analyses of these compounds typically employ SHELXL for high-precision refinement, leveraging its robustness in handling small-molecule crystallography .

Biological Activity

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a bromo-substituted phenoxy group linked to a naphthylacetamide moiety. Its molecular formula is with a molecular weight of approximately 370.24 g/mol. The presence of the bromine atom and the naphthyl group contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to:

- Cell Cycle Arrest : The compound causes cells to halt their progression through the cell cycle, particularly at the G1/S and G2/M checkpoints.

- Apoptosis Induction : By disrupting normal cell cycle progression, it triggers programmed cell death in cancerous cells.

- Inhibition of Nuclear Factor Kappa B (NF-kB) : This transcription factor is involved in inflammatory responses and cell survival; its inhibition may contribute to the anti-cancer properties of the compound .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

| Activity | Description |

|---|---|

| Anti-Cancer | Induces apoptosis and cell cycle arrest in cancer cells. |

| Kinase Inhibition | Specifically inhibits cyclin-dependent kinases, affecting cell proliferation. |

| Inflammation Modulation | Inhibits NF-kB activity, potentially reducing inflammatory responses. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Cancer Cell Lines :

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anti-proliferative effects.

- The mechanism was linked to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

-

In Vivo Studies :

- In animal models, administration of the compound resulted in reduced tumor growth compared to control groups, further supporting its potential as an anti-cancer agent.

- Comparative Analysis :

Safety and Environmental Impact

Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it poses risks to aquatic life, categorized as very toxic based on environmental hazard classifications . Further studies are necessary to fully understand its ecological impact.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide?

Answer:

The synthesis involves multi-step reactions, starting with the coupling of 4-bromo-2-methylphenol with chloroacetyl chloride, followed by nucleophilic substitution with 1-naphthylamine. Key steps include:

-

Reaction Conditions :

Step Solvent Temperature (°C) Reaction Time (h) Yield (%) Phenol activation Dichloromethane 0–5 (ice bath) 2 75–85 Amide coupling Acetonitrile 60–70 6–8 60–70

Characterization requires NMR (¹H/¹³C), IR (amide C=O stretch ~1650–1680 cm⁻¹), and MS (molecular ion peak matching theoretical mass) to confirm purity and structure .

Basic: What structural features influence the reactivity of this compound?

Answer:

The compound’s reactivity is governed by:

- Electron-withdrawing bromine at the para position, enhancing electrophilic substitution .

- Steric hindrance from the 2-methyl group, directing reactions to the ortho position .

- Planar naphthyl group , enabling π-π stacking in biological interactions .

Advanced: How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray studies (e.g., using a Bruker SMART APEX CCD diffractometer) provide precise bond lengths, angles, and torsion angles. For example:

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| a, b, c (Å) | 4.851, 12.083, 12.265 |

| α, β, γ (°) | 74.61, 87.47, 85.18 |

| R factor | 0.053 |

SHELXL refines hydrogen bonding and van der Waals interactions, critical for understanding packing motifs .

Advanced: How can researchers assess biological activity while addressing false positives in screening assays?

Answer:

- Dose-response curves : Validate activity across ≥3 concentrations (e.g., 1–100 µM) to exclude non-specific binding .

- Counter-screening : Test against unrelated targets (e.g., kinases vs. GPCRs) to confirm selectivity .

- Cellular toxicity assays (MTT/ATP-based): Ensure bioactivity is not due to cytotoxicity .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purity?

Answer:

- Reproduce conditions : Vary solvents (e.g., DMF vs. acetonitrile) or catalysts (e.g., DMAP vs. pyridine) to identify optimal parameters .

- Analytical cross-checks : Use HPLC (≥95% purity threshold) and TLC to detect side products .

- Scale-down trials : Test small batches to minimize resource waste .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can substituent modifications (e.g., bromine vs. chlorine) improve target binding affinity?

Answer:

- Halogen bonding : Bromine’s polarizability enhances interactions with protein backbone carbonyls vs. chlorine .

- Hydrophobic effects : Methyl groups increase logP, improving membrane permeability .

- SAR studies : Compare IC₅₀ values of analogs in enzyme inhibition assays to map pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.